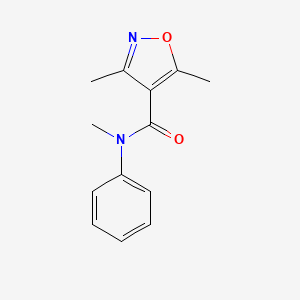

N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

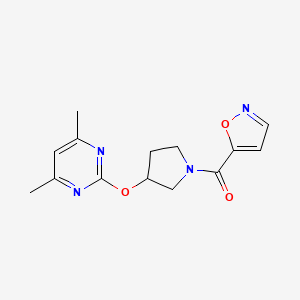

N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-benzamide, also known as BPV, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPV is a small molecule that has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Palladium-catalyzed Functionalization : A method for the efficient functionalization of ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates has been reported, utilizing a range of vinyl iodides and acetylenic bromide. This strategy offers a practical approach to access highly functionalized benzylamine compounds for organic synthesis (Zhao et al., 2012).

Rh(III)-catalyzed C–H Activation : Vinylcarbenoids serve as three-carbon components in Rh(III)-catalyzed C–H activation/[4 + 3] cycloaddition with benzamides, leading to the formation of azepinones. This transformation is characterized by simple starting materials, mild conditions, and high efficiency, underlining its potential in synthetic chemistry (Cui et al., 2013).

Pd(II)-catalyzed Carboxylation : A protocol for the direct carboxylation of benzoic and phenylacetic acid derivatives to form dicarboxylic acids via Pd(II) catalysis has been developed. This method also applies to the carboxylation of vinyl C-H bonds, showcasing versatility in the synthesis of complex organic molecules (Giri & Yu, 2008).

Potential Biological Applications

Calpain Inhibitors : Novel benzoylalanine-derived ketoamides carrying vinylbenzyl amino residues have been identified as potent, water-soluble calpain inhibitors. These inhibitors demonstrate nanomolar concentrations' efficacy against calpain I, indicating potential therapeutic applications. Selected compounds showed improved pharmacokinetic profiles, including water solubility, metabolic stability, and oral bioavailability in rats, suggesting their utility in neuroprotection and other medical conditions (Lubisch et al., 2003).

Propiedades

IUPAC Name |

N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22(20-14-8-3-9-15-20)25-21(16-18-10-4-1-5-11-18)23(27)24-17-19-12-6-2-7-13-19/h1-16H,17H2,(H,24,27)(H,25,26)/b21-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTYFIVKRZUEAY-LTGZKZEYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2606570.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)

![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)

![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)

![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)